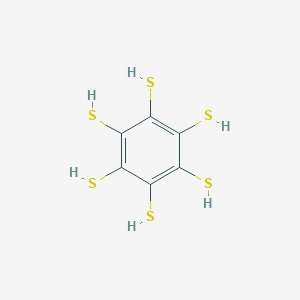

Benzenehexathiol

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3,4,5,6-hexathiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGVNJDFTHQFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1S)S)S)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400295 | |

| Record name | Benzenehexathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62968-45-0 | |

| Record name | Benzenehexathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenehexathiol and Analogues

Established Synthesis Pathways for Benzenehexathiol

Reductive Cleavage of Protected this compound Precursors

A standard and widely adopted method for synthesizing this compound involves the reductive cleavage of a protected precursor, hexakis(benzylthio)benzene (B141096) (C₆(SCH₂C₆H₅)₆). researchgate.net In this process, the protecting benzyl (B1604629) groups are removed using sodium in liquid ammonia (B1221849). researchgate.net This deprotection step yields the final this compound product. A notable modification to the preparation of the hexakis(benzylthio)benzene precursor involves using sodium hydroxide (B78521) for the deprotonation of benzyl mercaptan, which simplifies the process by not requiring dried solvents. researchgate.net

Reaction of Halogenated Benzene (B151609) Derivatives with Thiolating Agents

Another established pathway to this compound involves the direct reaction of a halogenated benzene derivative, such as hexachlorobenzene (B1673134) (C₆Cl₆), with a thiolating agent. evitachem.com Sodium hydrosulfide (B80085) (NaSH) is a commonly used thiolating agent for this purpose. evitachem.com The reaction is typically carried out in a suitable solvent, and the stepwise substitution of chlorine atoms with thiol groups occurs via a nucleophilic aromatic substitution (SNAr) mechanism. evitachem.com To ensure complete substitution, a molar ratio of 1:6 for hexachlorobenzene to sodium hydrosulfide is used. Initial yields from this method typically range from 60% to 75%.

The general reaction is as follows: C₆Cl₆ + 6 NaSH → C₆(SH)₆ + 6 NaCl evitachem.com

Purification of the product involves washing with methanol (B129727) and diethyl ether under an inert atmosphere to remove impurities like sodium salts and unreacted precursors.

One-Pot Synthesis Strategies for this compound

Recent advancements have led to the development of one-pot synthesis methods that are safer and more efficient than traditional procedures. acs.orgresearchgate.netnih.gov These methods avoid the use of hazardous solvents like liquid ammonia. evitachem.comacs.org One such method involves the reaction of a hexahalogenobenzene with a sodium alkylthiolate in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMEU). acs.org This process consists of two consecutive nucleophilic substitution reactions. First, the halide ions on the benzene ring are replaced by alkylthiol groups. Subsequently, the excess alkylthiolate anions cleave the aliphatic groups, producing benzenehexathiolate anions. acs.org This one-pot reaction can be completed in a significantly shorter time, around 6 hours, with a high yield of up to 85%. acs.org

Advanced Synthetic Techniques for this compound Production

The inherent instability of this compound necessitates the use of advanced synthetic techniques to ensure its successful production, particularly when aiming for high purity and scalability.

Controlled Atmosphere and Inert Condition Synthesis Protocols

Due to its sensitivity to air, the synthesis of this compound must be conducted under a controlled, inert atmosphere, such as nitrogen or argon. researchgate.net This prevents the oxidation of the thiol groups to disulfides, which is a common side reaction. All solvents used in the synthesis should be degassed prior to use to remove any dissolved oxygen. researchgate.net The handling and purification of the final product also require inert conditions to maintain its structural integrity.

Scalability and Process Optimization in this compound Synthesis

While laboratory-scale synthesis of this compound is well-established, scaling up the production for industrial applications presents challenges. evitachem.com The instability of the compound and the need for stringent inert conditions are significant hurdles. To address these issues, process optimization strategies are being explored.

One promising approach is the use of continuous flow reactors . These systems offer several advantages over traditional batch synthesis, including:

Precise control over reaction parameters: This leads to improved reproducibility and consistency. rsc.org

Enhanced safety and efficiency: Continuous flow can handle hazardous reactions more safely and often leads to higher yields. rsc.org

Improved scalability: Flow reactors can be more easily scaled up compared to batch reactors. rsc.org

Minimized air exposure: This is particularly crucial for air-sensitive compounds like this compound.

Another key aspect of process optimization is the implementation of solvent recovery systems . Solvents such as methanol and DMF, which are used in significant quantities, can be recycled through distillation, reducing both waste and operational costs.

The development of scalable and reproducible methods for synthesizing and processing this compound-based materials, including thin films, is an active area of research aimed at facilitating their use in various applications. evitachem.com

Interactive Data Table: Comparison of this compound Synthesis Methods

| Synthetic Method | Key Reagents | Typical Solvents | Key Advantages | Typical Yield |

| Reductive Cleavage | Hexakis(benzylthio)benzene, Sodium | Liquid Ammonia, DMF | High purity, well-established | ~88% |

| Halogenated Benzene Thiolation | Hexachlorobenzene, Sodium Hydrosulfide | DMF | Direct route | 60-75% |

| One-Pot Synthesis | Hexahalogenobenzene, Sodium Alkylthiolate | 1,3-dimethyl-2-imidazolidinone (DMEU) | Safer, faster, high yield | up to 85% acs.org |

Preparation of this compound Derivatives and Precursors for Advanced Applications

The synthesis of this compound and its derivatives is critical for their application in advanced materials science, particularly in the development of conductive and optoelectronic materials. The preparative routes often involve multi-step processes starting from heavily halogenated benzene precursors and utilizing protected thiol intermediates to manage the reactivity and instability of the final polythiolated compound.

A standard and widely adopted method for synthesizing this compound involves the reductive cleavage of a stable precursor, hexakis(benzylthio)benzene, C₆(SCH₂C₆H₅)₆. researchgate.net This precursor is typically prepared by reacting hexachlorobenzene with sodium benzyl mercaptide. The deprotection step is then carried out using a strong reducing agent, such as sodium in liquid ammonia, to cleave the benzyl groups and yield this compound. researchgate.net An improved method for preparing the hexakis(benzylthio)benzene precursor uses sodium hydroxide (NaOH) for the deprotonation of benzyl mercaptan, which avoids the need for drier solvents required when using sodium hydride (NaH). researchgate.net To circumvent the use of hazardous liquid ammonia, a one-pot synthesis has been developed where hexachlorobenzene is reacted with sodium hydrosulfide in a solvent like N,N-dimethylformamide (DMF). researchgate.net

The versatility of this compound as a building block is demonstrated in the synthesis of numerous derivatives, especially persulfurated arenes and coordination polymers, which exhibit significant potential for advanced applications.

Persulfurated Arenes and Analogues: This class of compounds, which includes hexakis(arylthio)benzenes, is synthesized for applications in photophysics and materials science. researchgate.net These derivatives are often prepared through the nucleophilic aromatic substitution of hexahalobenzenes with the corresponding aryl thiolates. researchgate.netacs.org For instance, reacting hexachlorobenzene with the sodium salt of β-mercaptonaphthalene yields hexakis(β-naphthylthio)benzene. researchgate.netscispace.com These materials are investigated for their unique photophysical properties, such as aggregation-induced phosphorescence, with potential uses in organic light-emitting diodes (OLEDs) and sensors. researchgate.netsioc-journal.cn Functional groups, like carboxylic acids, can be incorporated into the arylthio substituents to tune the material's properties or facilitate further assembly. cnr.it

The synthesis of selenium and tellurium analogues has also been explored. While the synthesis of tellurium analogues has proven difficult, the selenium counterpart, benzenehexaselenol (H₆BHS), has been successfully prepared. researchgate.netnih.gov The synthesis of H₆BHS was achieved through the in-situ alcoholysis of a benzenehexaselanyl-derived diselenaborole precursor. nih.gov This selenium ligand was subsequently used to create a two-dimensional copper-based coordination polymer, Cu-BHS, which exhibits high electrical conductivity. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound is a foundational ligand for constructing two-dimensional (2D) coordination polymers and MOFs with remarkable electronic properties. smolecule.com These materials are typically synthesized by reacting this compound with various metal salts (e.g., copper, nickel, platinum, gold) in solution, often under hydrothermal or interfacial conditions. rsc.orgacs.org This approach allows for precise control over the stoichiometry, leading to the formation of specific phases like CuₓBHT, where x can be 3, 4, or 5.5. rsc.org These Cu-BHT materials can exhibit metallic conductivity, making them highly suitable for applications in electronics and electrocatalysis, such as in the hydrogen evolution reaction (HER). smolecule.comrsc.org The formation of these crystalline coordination polymers can be monitored in-situ using techniques like liquid-cell transmission electron microscopy to understand the growth mechanisms. acs.org

Reactivity and Derivatization Chemistry of Benzenehexathiol

Redox Chemistry of Thiol Functionalities in Benzenehexathiol

The redox chemistry of this compound is a cornerstone of its utility, particularly in the formation of larger molecular structures and its role in electroactive materials. fishersci.iefishersci.nl The thiol groups can be readily oxidized to form disulfide bonds and subsequently reduced to regenerate the original thiols.

Oxidative Coupling to Disulfides and Polysulfides

The thiol groups (-SH) of this compound can undergo oxidative coupling to form disulfide (-S-S-) or polysulfide (-S-Sₙ-) linkages. wikipedia.orgfishersci.fi This reaction connects multiple this compound molecules, leading to the formation of oligomers or polymers. The oxidation can be achieved using various oxidizing agents, with common examples including hydrogen peroxide (H₂O₂) and iodine (I₂). wikipedia.orgfishersci.fi

While the formation of polymeric disulfide networks is common, the synthesis of discrete, well-defined disulfide molecules from this compound has been a significant challenge due to the compound's high reactivity and tendency to form insoluble polymers. fishersci.nlfishersci.at However, recent advances have enabled the synthesis and structural analysis of intact BHT and its discrete disulfide forms, providing deeper insight into its molecular behavior. fishersci.nlfishersci.at The electrochemical properties of materials derived from this compound, such as copper-benzenehexathiolate (Cu-BHT), are heavily influenced by the redox activity of the sulfur species, alongside the metal ions and the benzene (B151609) rings. fishersci.nl

Reductive Regeneration of Thiol Groups

The disulfide bonds formed during oxidative coupling can be cleaved through reduction, thereby regenerating the original thiol groups of this compound. wikipedia.orgfishersci.fi This reversible process is crucial for applications that require dynamic covalent chemistry or the controlled disassembly of larger structures. Common reducing agents employed for this purpose include sodium borohydride (B1222165) (NaBH₄) and dithiothreitol (B142953) (DTT), which are effective at breaking disulfide bonds to restore the thiol functionalities. wikipedia.orgfishersci.fi

Nucleophilic Reactivity and Substitution at Thiol Centers

The sulfur atoms in the thiol groups of this compound are nucleophilic, enabling them to participate in substitution reactions. wikipedia.orgfishersci.fi This reactivity allows for the derivatization of the this compound core, where the hydrogen atom of the thiol group is replaced by other functional groups. For these reactions to occur, the thiol group is typically deprotonated by a base to form a thiolate anion (R-S⁻), which is a much stronger nucleophile.

These thiolate intermediates can then react with various electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-sulfur bonds. wikipedia.orgfishersci.fi This pathway opens up possibilities for synthesizing a wide array of functionalized this compound derivatives with tailored properties.

Formation of Benzenehexathiolate Anions in Coordination Processes

This compound is a highly effective multidentate ligand, capable of forming stable complexes with a wide range of metal ions. fishersci.fi This process is initiated by the deprotonation of its six thiol groups to form the benzenehexathiolate anion (C₆S₆⁶⁻). This polyanionic ligand can then coordinate with metal centers, leading to the formation of extended, two-dimensional (2D) networks known as coordination polymers or metal-organic frameworks (MOFs). fishersci.nl

A notable example is the reaction of this compound with chloro(triphenylphosphine)gold(I) ([Au(PPh₃)Cl]) in the presence of a base like triethylamine. fishersci.co.uk This reaction yields a hexanuclear gold(I) complex, [{Au(PPh₃)}₆(C₆S₆)], where the benzenehexathiolate acts as a template, with its six sulfur atoms binding to six gold atoms, forming a wheel-like structure. fishersci.co.uk

The coordination of benzenehexathiolate with metal ions such as copper, silver, gold, nickel, palladium, and platinum has led to materials with remarkable properties, particularly high electrical conductivity. fishersci.nlwikipedia.orgwikipedia.org For instance, copper-benzenehexathiol (Cu-BHT) coordination polymers exhibit some of the highest electrical conductivities reported for MOF-type materials, making them promising candidates for applications in electronics and electrocatalysis. fishersci.nlwikipedia.org

Data Tables

Reagents in this compound Chemistry

| Reagent Type | Examples | Role in Reaction |

| Oxidizing Agents | Hydrogen Peroxide, Iodine | Oxidative coupling of thiol groups to form disulfides/polysulfides. wikipedia.orgfishersci.fi |

| Reducing Agents | Sodium Borohydride, Dithiothreitol | Reductive cleavage of disulfide bonds to regenerate thiols. wikipedia.orgfishersci.fi |

| Electrophiles | Alkyl Halides, Acyl Chlorides | React with nucleophilic thiolates in substitution reactions. wikipedia.orgfishersci.fi |

| Metal Precursors | [Au(PPh₃)Cl], Copper(II) Nitrate (B79036) | Provide metal ions for coordination with benzenehexathiolate anions. fishersci.co.ukwikipedia.org |

| Base | Triethylamine | Facilitates deprotonation of thiols to form reactive thiolates. fishersci.co.uk |

Coordination Chemistry and Metal Organic Frameworks of Benzenehexathiol

Synthesis of Benzenehexathiol-Based Coordination Polymers (CPs)

The synthesis of this compound-based CPs is a significant area of research, with various methods developed to control the morphology and properties of the resulting materials. acs.org

Solution-Based Synthesis Methods (Hydrothermal, Solvothermal)

Solution-based methods, including hydrothermal and solvothermal techniques, are commonly employed for the synthesis of BHT-based CPs. aip.orgsci-hub.se These methods typically involve the reaction of BHT with a metal salt in a suitable solvent under elevated temperatures. For example, Cu₃(BHT) can be synthesized by reacting BHT with a copper salt like copper(II) chloride in ethanol (B145695). acs.org The reaction is often carried out under an inert atmosphere to prevent the oxidation of the thiol groups.

Hydrothermal and solvothermal methods can produce bulk crystalline materials, often in the form of rod-like crystals. acs.orgacs.org The choice of solvent is crucial, as it must be compatible with the reaction conditions and the equipment used. acs.orgacs.org For instance, in some syntheses, ethanol is chosen as the solvent for BHT. acs.orgacs.org These methods offer a route to producing high-yield, low-cost conductive MOF materials. sci-hub.se However, a drawback is the difficulty in observing the growth process in real-time due to the enclosed reaction environment. sci-hub.se

Interfacial Synthesis Techniques (Liquid-Liquid, Air-Liquid Interfaces)

Interfacial synthesis has emerged as a powerful technique for fabricating thin films and nanosheets of BHT-based CPs. biointerfaceresearch.com This bottom-up approach allows for the formation of highly oriented and crystalline materials. researchgate.net

Liquid-Liquid Interface: In this method, a solution of BHT in an organic solvent is brought into contact with an aqueous solution of a metal salt. aip.orgbiointerfaceresearch.com The coordination reaction occurs at the interface between the two immiscible liquids, leading to the formation of a thin film. aip.orgbeilstein-journals.org For example, highly conductive thin films of Ag₃BHT₂ and Au₃BHT₂ have been fabricated using a liquid-liquid interfacial reaction. acs.org This technique can produce films with large lateral dimensions, although they may be thicker compared to those made by gas-liquid interfacial methods. aip.org

Air-Liquid (or Gas-Liquid) Interface: This technique involves spreading a solution of the organic ligand onto the surface of an aqueous solution containing the metal salt. aip.orgbiointerfaceresearch.com As the organic solvent evaporates, the coordination reaction takes place at the interface, forming a thin film or nanosheets. aip.orgrsc.org For instance, ultra-thin nanosheets of Ni-BHT have been prepared by applying an ethyl acetate (B1210297) solution of BHT onto an aqueous solution of nickel acetate. rsc.org This method is particularly suitable for creating single-layer or few-layer nanosheets. biointerfaceresearch.com

In-Situ Observation of Coordination Polymer Growth

Understanding the formation mechanism of CPs is crucial for controlling their synthesis. Liquid-cell transmission electron microscopy (LC-TEM) has been utilized for the in-situ observation of the growth of copper this compound CPs. acs.org This technique allows for the direct visualization of the reaction between the BHT monomer and the copper salt solution in real-time. acs.org

Studies using LC-TEM have revealed a multi-step growth process. acs.orgacs.org Initially, the reactants form an amorphous agglomerate. acs.orgacs.org This agglomerate then densifies and subsequently crystallizes. acs.orgacs.org These in-situ observations provide valuable insights into the nucleation and growth mechanisms that are not accessible through traditional ex-situ characterization methods. acs.org Interestingly, in-situ experiments have sometimes yielded different products than corresponding ex-situ syntheses, which has been attributed to factors like radiolysis induced by the electron beam. acs.org

Design and Architecture of Benzenehexathiolate Metal-Organic Frameworks (MOFs)

The design of MOFs involves the strategic selection of metal nodes and organic linkers to create materials with desired structures and functionalities. technologynetworks.comrsc.org this compound is a key ligand in the construction of conductive 2D MOFs due to its ability to form strong metal-sulfur bonds.

The modular nature of MOFs allows for a high degree of tunability. chemrxiv.org By varying the metal ions and the synthesis conditions, the electronic and structural properties of BHT-based MOFs can be precisely controlled. evitachem.com For example, the stoichiometry of copper benzenehexathiolate can be controlled to produce different phases such as Cu₃BHT, Cu₄BHT, and Cu₅.₅BHT.

Two-Dimensional (2D) Benzenehexathiolate MOFs and Nanosheets

This compound is particularly well-suited for the construction of 2D MOFs and nanosheets. bohrium.com These materials typically consist of layers of metal ions coordinated by BHT ligands, forming a honeycomb or kagome-like lattice. researchgate.netresearchgate.net The extended π-conjugation within these 2D structures is a key factor contributing to their high electrical conductivity. researchgate.net

2D BHT-based MOFs exhibit several advantageous properties, including:

High Electrical Conductivity: Many BHT-based MOFs are highly conductive, with some exhibiting metallic behavior. nih.govacs.org For example, a thin film of Ag₃BHT₂ was found to have an electrical conductivity of 363 S cm⁻¹. acs.org

Porosity: Depending on the specific structure, these MOFs can be porous, which is a desirable feature for applications in catalysis and sensing. rsc.orgresearchgate.net

Tunability: The properties of these 2D materials can be tuned by changing the metal ion, leading to a wide range of potential applications. evitachem.comresearchgate.net

The synthesis of these 2D materials often utilizes the interfacial methods described previously, which allow for the formation of thin, crystalline films and nanosheets. aip.orgrsc.org The study of these 2D MOFs is a rapidly developing field with significant potential for applications in electronics, electrocatalysis, and sensing. rsc.orgresearchgate.net

Three-Dimensional (3D) Benzenehexathiolate Architectures

While two-dimensional (2D) metal-organic frameworks (MOFs) based on this compound (BHT) have been extensively studied, the development of three-dimensional (3D) architectures offers opportunities to create materials with unique properties. These 3D frameworks can be constructed by introducing pillaring ligands or through the inherent connectivity of the metal-thiolate coordination.

One notable example of a 3D benzenehexathiolate framework is [Ag₅(BHT)]n. rsc.org This silver-based coordination polymer exhibits a complex lamellar structure. It is composed of alternating two-dimensional silver-sulfur (Ag-S) networks and layers made of one-dimensional metal-dithiolene polymers. researchgate.net This intricate arrangement results in a dense, nonporous network with continuous (–Ag–S–) linkages. researchgate.netrsc.org The structure of Ag-BHT has been determined through a combination of rotation electron diffraction and powder X-ray diffraction techniques. researchgate.net

Another approach to 3D architectures involves the use of secondary building units (SBUs) with heavier chalcogenide atoms. While metal-oxygen clusters are common in MOF construction, multimetallic nodes with sulfur, selenium, or tellurium are less explored. rsc.org These heavier chalcogenide clusters can enhance electronic coupling and delocalization within the framework. rsc.org In some copper-benzenehexathiolate/benzenehexaselenolate systems, each ligand connects to six Cu(II) ions, and each copper atom coordinates to four sulfur or selenium atoms in a square-planar geometry, leading to a dense 3D network. rsc.org

Recently, a 3D conductive MOF, Ni₃HBC, was synthesized using a nonplanar ligand to suppress π-π stacking and isolate π-d conjugation as the primary charge transport pathway. bohrium.com This framework features Ni²⁺ ions coordinated to the ligand at equatorial positions and solvent molecules at axial positions, resulting in a non-interpenetrated structure. bohrium.com Such designs provide a platform for studying intrinsic charge transport mechanisms in 3D conductive MOFs. bohrium.com

Control over Lattice Structure and Morphology in Benzenehexathiolate Frameworks

The ability to control the lattice structure and morphology of benzenehexathiolate frameworks is crucial for tailoring their properties and performance in various applications. Several strategies have been developed to achieve this control, ranging from synthetic conditions to the use of templates and modulators.

Synthesis Parameters: The morphology of benzenehexathiolate-based materials can be influenced by the synthesis conditions. For instance, in the case of copper-benzenehexathiolate (Cu-BHT), modifying the preparation conditions allows for control over the material's morphology, which in turn affects its electrocatalytic performance. researchgate.netsci-hub.se Factors such as the choice of solvent, temperature, and reaction time can significantly impact the final structure. nih.gov

Interfacial Synthesis: Liquid-liquid interfacial reactions have proven effective in fabricating highly crystalline and ordered thin films of benzenehexathiolate MOFs. acs.orgnih.govacs.org This method involves the reaction between a solution of BHT in an organic solvent and an aqueous solution of metal ions. The resulting MOF films often exhibit a highly ordered and long-range continuous orientation, which can lead to enhanced properties like electrical conductivity compared to powder forms. acs.org For example, highly crystalline thin films of a copper coordination polymer, Cu-BHT, have been prepared using a liquid-liquid interface reaction between BHT in dichloromethane (B109758) and copper(II) nitrate (B79036) in water. researchgate.net

Template-Directed Synthesis: A versatile strategy for synthesizing nanostructured conductive MOFs involves using insulating MOF precursors as sacrificial templates. fjirsm.ac.cn This approach has been demonstrated for various metals (Cu, Co, Ni, Zn) and ligands, including BHT. fjirsm.ac.cn The transformation from a 3D insulating MOF to a 2D conductive MOF is driven by the formation of more stable coordination bonds in the final product. fjirsm.ac.cn This method allows for the creation of hierarchical structures like single-shelled, double-shelled, and hollow nanocubes. fjirsm.ac.cn Hard templates, such as highly ordered polystyrene monoliths, have also been used to create 3D single-crystal ordered macroporous MOFs. oaepublish.com

Modulators and Additives: The use of modulators or additives during synthesis is a common technique to control MOF morphology. nih.govd-nb.info These additives can compete with the organic linkers for coordination to the metal centers, thereby influencing the relative growth rates of different crystal facets. d-nb.info This can lead to the formation of specific morphologies, such as cubic or octahedral crystals. d-nb.info While this approach is well-established for many MOF systems, its specific application to benzenehexathiolate frameworks is an area of ongoing research.

Specific Metal-Benzenehexathiolate Systems and Their Structural Diversity

The coordination of this compound with various transition metals leads to a rich diversity of structural arrangements and electronic properties.

Copper-Benzenehexathiolate (Cu-BHT) Coordination Frameworks

Copper-benzenehexathiolate (Cu-BHT) frameworks have garnered significant attention due to their high electrical conductivity. Several phases and structures have been reported, often synthesized through interfacial methods.

Cu₃BHT : This is a well-known phase, often described as a 2D material with a kagome-like lattice. semanticscholar.orgarxiv.org However, recent single-crystal analysis of Cu₃BHT revealed a quasi-2D kagome structure with non-van der Waals interlayer Cu-S covalent bonds, suggesting a pseudo-3D network. researchgate.netchemrxiv.org This structure exhibits intrinsic metallic behavior and even superconductivity at very low temperatures (0.25 K). researchgate.netchemrxiv.org The high conductivity is attributed to the extended π-d conjugation. researchgate.net

Cu₅BHT : A more recent, low-symmetry phase, Cu₅BHT, was synthesized on a water surface. d-nb.infoscilit.com Its structure features an asymmetric arrangement of a kagome-like lattice connected by two distinct secondary building units: square planar CuS₄ and non-planar Cu₂S₄. d-nb.infoscilit.com This structural arrangement leads to in-plane electrical anisotropy. d-nb.infoscilit.com

The morphology of Cu-BHT can be controlled, for example, by creating composites with reduced graphene oxide (rGO) to improve properties for applications like lithium-ion batteries. researchgate.netrsc.org

Silver- and Gold-Benzenehexathiolate Frameworks

Silver and gold also form notable coordination frameworks with this compound.

Silver-BHT : A highly crystalline silver-based coordination polymer, [Ag₅(BHT)]n, has been prepared. researchgate.net It possesses a lamellar structure with alternating 2D Ag-S networks and 1D metal-dithiolene polymer layers. rsc.orgresearchgate.net Another reported stoichiometry is Ag₃BHT₂, fabricated via a liquid-liquid interfacial reaction, which forms a highly conductive thin film. acs.orgnih.govacs.org

Gold-BHT : this compound reacts with gold(I) phosphine (B1218219) complexes to form hexanuclear complexes, such as [{CSAu(PPh₃)}₆], which have a distinctive wheel-like structure. rsc.org In this structure, a hexagon of benzene (B151609) carbons is surrounded by hexagons of sulfur and gold atoms. rsc.org Similar to the silver analogue, a Au₃BHT₂ stoichiometry has also been synthesized as a 2D MOF thin film. acs.orgnih.gov

Cobalt- and Iron-Based Benzenehexathiolate Systems

Cobalt and iron-based benzenehexathiolate frameworks are particularly interesting for their electrocatalytic properties.

Cobalt-BHT (Co-BHT) : These frameworks have been investigated as electrocatalysts for the hydrogen evolution reaction (HER). acs.org Studies have shown that the catalytic activity follows the order CoBHT > NiBHT > FeBHT. acs.org

Iron-BHT (Fe-BHT) : Iron can be incorporated into BHT frameworks. For example, the reaction of this compound with triiron dodecacarbonyl yields a tris(diiron) derivative, (μ-C₆S₆)[Fe₂(CO)₆]₃, which contains a C₆S₆Fe₆ core. nih.gov However, in the context of HER electrocatalysis, Fe-BHT shows lower activity compared to its cobalt and nickel counterparts. acs.org Mixed-metal Fe/Co dithiolene-based MOFs have also been synthesized, but the presence of iron tends to decrease the stability and efficiency for H₂ production. nsf.gov

Heterometallic and Multimetallic Benzenehexathiolate Complexes

The inclusion of multiple different metal ions into a single benzenehexathiolate framework allows for the fine-tuning of its electronic and catalytic properties.

NiₓCu₁₋ₓ/BHT : Heterometallic coordination nanosheets of nickel and copper with BHT have been prepared at a liquid-liquid interface. researchgate.netresearchgate.net These materials show that the introduction of a second metal can improve crystallinity and electrical properties compared to the homometallic counterparts. researchgate.net

FeCoNi-BHT : A trimetallic 2D π-d conjugated MOF, FeCoNi-BHT, has been synthesized by coordinating Fe, Co, and Ni ions with BHT. bohrium.com

General Multimetallic Systems : The concept of creating multimetallic frameworks extends beyond BHT to other porous coordination polymers. The precise atomic-level control offered by MOF synthesis is beneficial for creating synergistic effects between different metal centers, which can enhance catalytic activity. nih.gov The use of polyphenylazomethine dendrimers as templates has also been explored for synthesizing heterometallic subnanoclusters. rsc.org

Advanced Characterization and Structural Elucidation of Benzenehexathiol Based Materials

Spectroscopic Characterization Techniques

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline nature of materials. mat-cs.com For benzenehexathiol-based materials, powder XRD (PXRD) is routinely used to confirm crystallinity, determine phase purity, and identify the lattice parameters of newly synthesized coordination polymers. Due to the chemical instability of pure this compound, obtaining single crystals for analysis was historically challenging. researchgate.netnih.govacs.org However, recent successes have enabled single-crystal X-ray diffraction analysis, providing definitive structural information. researchgate.netnih.govacs.org

This breakthrough has allowed for the precise determination of the molecular structure of intact BHT and its disulfide forms, such as BHT·4im (where im = imidazole). researchgate.netnih.govacs.org For metal-organic frameworks (MOFs) and coordination polymers, single-crystal XRD reveals the coordination environment of the metal centers, the connectivity of the framework, and the precise bond lengths and angles. For instance, the structure of a low-symmetry copper this compound coordination polymer, Cu₅BHT, was elucidated using single-crystal analysis, revealing an orthorhombic P2gg space group. d-nb.infompg.de Grazing-incidence wide-angle X-ray scattering (GIWAXS) has also been employed to study thin films of these materials, confirming high crystallinity and preferential orientation on a macroscopic level. d-nb.infompg.de

Table 1: Crystallographic Data for Selected this compound-Based Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Cu₅BHT | C₆Cu₅S₆ | Orthorhombic | P2gg | 14.69 | 8.48 | 3.45 | d-nb.infompg.de |

| BHT·4im | C₆H₆S₆·4(C₃H₄N₂) | - | - | - | - | - | researchgate.netnih.gov |

| BHT₂·2TBA | (C₆H₄S₆)₂·2(C₁₆H₃₆N) | - | - | - | - | - | researchgate.netnih.gov |

Electron microscopy techniques are indispensable for visualizing the nanostructure and morphology of this compound-based materials. Scanning Electron Microscopy (SEM) provides information on the surface topography and micromorphology of bulk materials and thin films. mpg.de

For higher resolution imaging, Transmission Electron Microscopy (TEM) is employed. High-Resolution TEM (HR-TEM) can reveal the crystalline lattice of materials. In Cu-BHT nanosheets, HR-TEM imaging has shown polycrystalline structures with a lattice spacing of 0.34 nm, corresponding to the d-spacing of the (001) plane. mpg.de Aberration-corrected HRTEM (AC-HRTEM) offers even greater detail, enabling sub-angstrom resolution. This has been critical in studying the atomic structure of materials like Cu₃(BHT), where a resolution of 0.95 Å was achieved, and in elucidating the complex, low-symmetry arrangement of CuS₄ and Cu₂S₄ building units in Cu₅BHT. d-nb.infompg.denih.gov In-situ HRTEM has also been used to observe the heat-induced phase transition of a Cu₃(BHT) 2D c-MOF into CuS nanoparticles. nih.gov

Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM to confirm the crystallinity and determine the crystal structure of individual nanosheets or domains. d-nb.infompg.de Furthermore, liquid-cell TEM (LC-TEM) has emerged as a powerful tool to monitor the nucleation and growth of copper this compound coordination polymers in real-time, providing insights into their formation mechanisms. acs.orgacs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and, crucially, the oxidation states of elements in this compound-based materials. In the study of copper-BHT coordination polymers, XPS is vital for probing the electronic state of both the copper and sulfur atoms.

For example, in the Cu₅BHT coordination polymer, high-resolution XPS scans of the Cu 2p₃/₂ region show a single peak at 932.2 eV without the characteristic shakeup satellite of Cu²⁺, confirming that copper exists in the +1 formal oxidation state. d-nb.infompg.de Analysis of the S 2p spectrum can distinguish between different sulfur environments. In Cu₅BHT, new peaks appear at 162.4 eV and 168.2 eV, which are attributed to the Cu-S bond and oxidized sulfur, respectively, providing direct evidence of coordination between the metal and the ligand. d-nb.infompg.de

X-ray Absorption Spectroscopy (XAS) provides detailed information about the local atomic structure and coordination environment of a specific element. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Cu K-edge in Cu₅BHT has been used to confirm the chemical composition and coordination environment. The spectra indicated the absence of detectable Cu²⁺ species, corroborating XPS findings. d-nb.infompg.deresearchgate.net The pre-edge features in the XANES spectra arise from the transition of 1s core electrons to hybridized orbitals, offering insight into the geometry of the metal center. d-nb.infompg.de

The EXAFS region provides quantitative information on bond distances and coordination numbers. For Cu₅BHT, the EXAFS spectrum shows a prominent peak at 1.85 Å, derived from Cu⁺-S coordination, and a smaller peak at 2.31 Å, attributed to Cu-Cu scattering within the non-planar Cu₂S₄ secondary building units. d-nb.infompg.de These results are crucial for building accurate atomic models of these complex materials. d-nb.infompg.deresearchgate.net

Raman spectroscopy is a powerful tool for analyzing the vibrational modes of molecules and materials, providing a fingerprint of chemical bonding. In the context of this compound-based materials, it is particularly useful for confirming the formation of coordination bonds. The free this compound ligand exhibits a characteristic S-H stretching mode around 2500 cm⁻¹. mpg.deresearchgate.net Upon coordination with a metal ion, this peak disappears, providing clear evidence of deprotonation and the formation of metal-sulfur (M-S) bonds. mpg.de

In studies of Cu₅BHT, surface-enhanced Raman spectra (SERS) showed the disappearance of the S-H stretch and the emergence of new peaks at approximately 157 cm⁻¹ and 420 cm⁻¹, assigned to Cu-Cu and Cu-S vibrational modes, respectively. d-nb.infompg.de The absence of a characteristic peak around 507 cm⁻¹ suggests the lack of disulfide (S-S) bonds in the structure. d-nb.infompg.de Raman spectroscopy is also used to study the structural transitions in MOFs, where changes in vibrational modes can signify charge redistribution within the framework. pnas.org

Table 2: Key Raman Peak Assignments in this compound (BHT) and a Copper-BHT Coordination Polymer

| Vibrational Mode | BHT Ligand (cm⁻¹) | Cu₅BHT (cm⁻¹) | Indication | Reference |

| S-H Stretch | ~2500 | Absent | Formation of Cu-S bond | d-nb.infompg.de |

| Cu-S Stretch | - | ~420 | Presence of Cu-S bond | d-nb.infompg.de |

| Cu-Cu Stretch | - | ~157 | Presence of Cu-Cu interaction | d-nb.infompg.de |

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard analytical techniques for the identification and structural elucidation of organic molecules. algoreducation.com For this compound and its derivatives, these methods are crucial for confirming molecular identity and purity. beilstein-journals.orgbldpharm.comambeed.com

¹H NMR spectroscopy can be used to identify the protons of the thiol (-SH) groups in this compound. beilstein-journals.org For more complex structures, such as organometallic derivatives, ³¹P NMR can be used if phosphine (B1218219) ligands are present, as in the case of a hexanuclear gold complex of benzenehexathiolate. researchgate.net

Mass spectrometry is used to determine the molecular weight of this compound and its derivatives, confirming their chemical formula. beilstein-journals.org Techniques like electrospray ionization (ESI) are used to generate ions from the compounds for analysis. mpg.de Both NMR and MS, often used alongside elemental analysis, provide foundational data to confirm that the correct molecular building blocks are being used in the synthesis of more complex BHT-based materials. beilstein-journals.orgresearchgate.net

Raman Spectroscopy for Vibrational and Bonding Analysis

Electrical and Transport Characterization Methodologies

The electronic utility of this compound-based materials, particularly in the form of two-dimensional (2D) metal-organic frameworks (MOFs), is fundamentally determined by their charge transport properties. A comprehensive understanding of how charge carriers move through these materials is achieved through a suite of electrical characterization techniques. These methodologies probe conductivity, directional dependence of charge flow, and performance within device architectures.

Conductivity Measurements (Two- and Four-Probe Techniques)

The intrinsic ability of a material to conduct electrical current is one of its most critical electronic parameters. For benzenehexathiolate materials, conductivity is typically measured on pressed pellets or thin films using either two-probe or four-probe methods. researchgate.netacs.org

The two-probe method is the simpler configuration, where a current is applied and the voltage is measured across the same two electrodes. researchgate.net This technique is often used for highly resistive samples where the intrinsic resistance of the material is significantly larger than the contact resistance between the electrodes and the sample. inflibnet.ac.in However, for conductive materials like many metal-benzenehexathiolate networks, the contact and spreading resistances can be substantial, leading to an overestimation of the material's true resistivity. inflibnet.ac.insuragus.com

To circumvent this limitation, the four-probe technique is widely employed. inflibnet.ac.in This method uses four electrical contacts, typically arranged in a line. suragus.com A constant current is passed through the outer two probes, while the voltage drop is measured across the inner two probes. acs.orgsuragus.com Because the high-impedance voltmeter draws negligible current, the measurement is largely unaffected by the contact resistance at the voltage probes, yielding a more accurate value for the material's intrinsic conductivity. inflibnet.ac.in Variations like the van der Pauw method can also be used, especially for thin samples of irregular shape. nih.gov

Research has demonstrated a wide range of conductivities in this compound-based materials, underscoring the influence of the metal node, structural phase, and material processing. For instance, a foundational study on nickel-benzenehexathiolate (Ni₃(BHT)₂), characterized as a thin black film, reported a two-probe pressed pellet conductivity of 0.15 S/cm, while the more accurate four-probe measurement yielded a value of 2.8 S/cm. mit.edu Subsequent work on copper-benzenehexathiolate (Cu-BHT) has achieved remarkable conductivities, with some reports showing values exceeding 1500 S/cm at low temperatures, indicating metallic behavior. cam.ac.uk Non-porous Ni-BHT has also been synthesized with significantly enhanced conductivity compared to its porous counterparts, reaching up to 112 S/cm. cam.ac.ukresearchgate.net

Table 1: Reported Electrical Conductivity of this compound-Based Materials

| Material | Measurement Technique | Conductivity (S/cm) | Reference |

| Ni₃(BHT)₂ | Two-Probe (Pressed Pellet) | 0.15 | mit.edu |

| Ni₃(BHT)₂ | Four-Probe | 2.8 | mit.edu |

| Ni-BHT (non-porous) | Not Specified | ≈112 | cam.ac.ukresearchgate.net |

| Cu-BHT | Not Specified | >1500 (at low temp.) | cam.ac.uk |

| CuₓBHT | Not Specified | up to 2500 | nih.gov |

Investigation of Electrical Anisotropy in Benzenehexathiolate Materials

A key breakthrough in this area is the synthesis of a low-symmetry copper this compound coordination polymer, Cu₅BHT. mpg.denih.gov Unlike the well-known, highly symmetric Cu₃BHT kagome lattice, the Cu₅BHT structure exhibits an asymmetric arrangement. This structure is composed of interconnected, well-conducting one-dimensional CuS₄ chains and less-conductive Cu₂S₄ slabs. mpg.deresearcher.life

Single-crystal electrical measurements performed on Cu₅BHT revealed significant in-plane anisotropy. mpg.denih.gov The conductance was measured along different crystal directions within the 2D plane, showing a clear directional dependence. mpg.de The study reported a room-temperature anisotropy factor—the ratio of conductivities along two different directions (σ(010)/σ(110))—of approximately 8. mpg.deresearchgate.net This finding, supported by theoretical modeling, demonstrates that the low-symmetry structure directly leads to anisotropic in-plane charge transport. mpg.deresearcher.life This work highlights the potential for designing materials with tailored, directional electronic properties by controlling the molecular-level symmetry. nih.gov

Table 2: Anisotropic Electrical Properties of Cu₅BHT

| Property | Value | Description | Reference |

| Material Phase | Cu₅BHT | A low-symmetry copper this compound coordination polymer. | mpg.denih.gov |

| Structural Basis for Anisotropy | Asymmetric arrangement of conductive 1D CuS₄ chains and less conductive Cu₂S₄ blocks. | The structural asymmetry creates preferential pathways for charge transport. | mpg.deresearcher.life |

| In-Plane Anisotropy Factor | ~8 | Ratio of conductivity along different crystal directions at room temperature. | mpg.deresearchgate.net |

| Transport Character | Metallic | Conductance increases as temperature decreases. | mpg.denih.gov |

Device-Level Characterization (e.g., Field-Effect Transistors)

To assess the practical applicability of this compound-based materials in electronics, they are integrated into prototype devices, most commonly field-effect transistors (FETs). In a FET, the benzenehexathiolate material serves as the semiconducting channel layer, where the flow of current between a source and a drain electrode is modulated by a voltage applied to a third, gate electrode. acs.org

Characterization of these devices provides crucial performance metrics that go beyond simple conductivity, including:

Carrier Mobility (µ): A measure of how quickly charge carriers (electrons or holes) can move through the material under the influence of an electric field.

On/Off Ratio: The ratio of the current when the transistor is in its "on" state to the current in its "off" state, indicating the device's switching efficiency.

Carrier Polarity: Determines whether the majority charge carriers are electrons (n-type) or holes (p-type).

Studies on non-porous nickel-benzenehexathiol (Ni-BHT) films have demonstrated their use in FETs. researchgate.net While initial FETs using a standard SiO₂ dielectric were noisy, they clearly showed unipolar p-type transport behavior with a calculated room temperature mobility (µFET) of approximately 2 cm² V⁻¹ s⁻¹. researchgate.net

More advanced device architectures, such as electrolyte-gating transistors (EGTs), have also been successfully fabricated. cam.ac.uk In an EGT based on Cu-BHT, the gate-induced charge density can be tuned over a wide range, leading to a massive change in conductivity spanning five orders of magnitude. cam.ac.uk This powerful level of control allowed researchers to induce a metal-to-insulator transition and switch the material from ambipolar (conducting both electrons and holes) to unipolar transport. cam.ac.uk Similarly, electrolyte gating has been used to tune the Fermi level and carrier polarity in Ni-BHT, transitioning the material's behavior and demonstrating a powerful tool for manipulating its electronic properties. researchgate.net In one case, a porous MOF-based FET exhibited excellent p-type behavior with a high field-effect hole mobility of up to 48.6 cm² V⁻¹ s⁻¹. acs.org

Table 3: Performance of this compound-Based Field-Effect Transistors (FETs)

| Material | Device Type | Carrier Polarity | Mobility (µ) | Key Findings | Reference |

| Ni-BHT | FET (SiO₂ gate) | p-type | ~2 cm² V⁻¹ s⁻¹ | Unipolar p-type behavior observed. | researchgate.net |

| Cu-BHT | Electrolyte-Gated Transistor (EGT) | Ambipolar to Unipolar | Not specified | Gate-tuned metal-to-insulator transition; 5-order magnitude change in conductivity. | cam.ac.uk |

| Ni-BHT | Electrolyte-Gated Transistor (EGT) | Tunable | Not specified | Fermi level and carrier polarity can be tuned by electrolyte gating. | researchgate.net |

| Porous MOF | FET | p-type | up to 48.6 cm² V⁻¹ s⁻¹ | High hole mobility comparable to other solution-processed FETs. | acs.org |

Theoretical and Computational Studies of Benzenehexathiol and Its Complexes

Quantum Chemical Approaches for Electronic Structure and Bonding Analysis

Quantum chemical methods are essential for elucidating the fundamental electronic properties and bonding nature of benzenehexathiol and its derivatives. These approaches allow for a detailed analysis of how the molecular structure governs the material's function.

Density Functional Theory (DFT) is a cornerstone of computational materials science for investigating the electronic structure of many-body systems like atoms, molecules, and condensed phases. wikipedia.org It offers a balance between computational cost and accuracy, making it the most widely used method for periodic calculations of materials like benzenehexathiolate-based coordination polymers. rsc.orgrsc.org

In the study of BHT-based materials, DFT is employed to calculate the electronic band structure, which describes the ranges of energy that an electron within the solid may have (energy bands) and the ranges of energy that it may not have (band gaps). The band gap is a critical parameter that determines the electronic and optical properties of a material, indicating whether it behaves as a conductor, semiconductor, or insulator.

DFT calculations have revealed that the organic this compound ligand contributes significantly to the band-edge states in its coordination frameworks. researchgate.net The choice of the exchange-correlation (XC) functional within DFT, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), influences the accuracy of the predicted band gap. rsc.orgrsc.org For instance, GGA functionals like the Perdew–Burke–Ernzerhof (PBE) parameterization often provide a good compromise between accuracy and computational cost for large systems. rsc.org However, standard DFT functionals are known to sometimes underestimate band gaps. Therefore, results are often compared against higher-level theories or experimental data when available. aps.org

Table 1: Representative DFT Functionals and Their Application

| Functional Type | Common Examples | Typical Application in BHT Studies |

|---|---|---|

| Local Density Approximation (LDA) | Slater-VWN | Initial structural optimizations, less accurate for band gaps. |

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Geometry optimization and band structure calculations, widely used. rsc.org |

This table is generated based on common practices in computational materials science.

To overcome the limitations of standard DFT in predicting excited-state properties, more advanced ab initio methods are utilized. Many-Body Perturbation Theory (MBPT), particularly the GW approximation, provides a more rigorous framework for calculating quasiparticle energies and band gaps. nih.gov The GW approximation calculates the self-energy of the system, incorporating the effects of screened Coulomb interaction (W) and the one-body Green's function (G). rsc.orgrsc.org

GW calculations are often performed as a correction to initial DFT results (a "one-shot" G₀W₀ calculation) or can be carried out until self-consistency is reached. rsc.orgaps.org These calculations have been shown to yield band gaps in much better agreement with experimental values from photoemission spectroscopy. nih.gov For instance, in studies of molecular junctions involving benzene-based thiol linkers, self-consistent GW calculations provided conductance values that were in significantly better agreement with experiments than standard DFT predictions. aps.org The main effect of the GW self-energy is to renormalize the energy level positions calculated by DFT, providing a more accurate picture of the electronic structure. aps.org

The structure, stability, and packing of this compound-based materials are heavily influenced by noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces. The NCI-plot is a visualization tool that helps in identifying and characterizing these weak interactions in real space based on the electron density and its derivatives. researchgate.net

Complementing this, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and intermolecular interactions. frontiersin.org QTAIM defines atoms as quantum subspaces and analyzes the topology of the electron density, ρ(r). By locating critical points in the electron density, one can identify and characterize chemical bonds. nih.gov For example, a bond critical point (BCP) between two atoms indicates a chemical interaction. The properties at the BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. frontiersin.orgnih.gov A positive Laplacian is indicative of non-covalent interactions, while a negative value suggests a covalent bond. nih.gov These tools are crucial for understanding the host-guest interactions in porous BHT frameworks and the forces that dictate crystal packing. researchgate.netfrontiersin.org

Ab Initio Modeling and Many-Body Perturbation Theory (e.g., GW Approximation)

Computational Simulations of Reaction Pathways and Energetics

Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound, such as its coordination with metal centers to form MOFs or its catalytic activity. researchgate.net Simulating reaction pathways helps to identify transition states (TS) and intermediates, providing a complete picture of the reaction mechanism. nih.gov

Key computational techniques include:

Potential Energy Surface (PES) Mapping: The PES is a mathematical landscape that relates the energy of a molecule or system to its geometry. By mapping the PES, chemists can identify stable structures (reactants, products, intermediates) corresponding to energy minima and transition states corresponding to saddle points. arxiv.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows a reaction path from a transition state structure down to the corresponding reactants and products on the PES. This confirms that a given transition state connects the intended minima and helps to visualize the geometric changes throughout the reaction. arxiv.org

These simulations can be performed using various levels of theory, from semi-empirical methods for initial explorations to high-level QM/MM (Quantum Mechanics/Molecular Mechanics) or full QM methods for accurate energy barrier calculations. nih.gov For example, such methods can be applied to model the formation of Cu-BHT coordination polymers, elucidating the step-by-step assembly process and the associated energy changes. researchgate.net

Predictive Modeling and Machine Learning for Benzenehexathiolate Materials Discovery

The vast chemical space of possible benzenehexathiolate-based materials, formed by combining BHT with different metals and functional groups, makes exhaustive experimental synthesis and characterization impractical. Machine learning (ML) has emerged as a powerful tool to accelerate materials discovery by learning from existing data to predict the properties of new, undiscovered compounds. azom.comarxiv.org

ML models can be trained on datasets generated from high-throughput DFT calculations. rsc.org These models can predict various properties, including:

Stability: Predicting whether a hypothetical BHT-based structure will be thermodynamically stable.

Electronic Properties: Estimating band gaps or conductivity for new candidate materials.

Catalytic Activity: Screening for materials with high potential for specific reactions, like the hydrogen evolution reaction (HER). acs.org

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can autonomously design new material structures with desired functionalities. arxiv.org By integrating ML with automated high-throughput computations, researchers can create a closed loop for accelerated discovery, where ML models propose new candidates, computational methods validate their properties, and the new data is used to retrain and improve the models. rsc.orgcecam.org

Theoretical Insights into Charge Transport Mechanisms in Benzenehexathiolate Frameworks

The high electrical conductivity of certain benzenehexathiolate frameworks, such as Cu-BHT and Ni-BHT, is a key property for their application in electronics and thermoelectrics. researchgate.netcam.ac.ukresearchgate.net Theoretical modeling provides crucial insights into the underlying charge transport mechanisms.

Charge transport in these materials can occur through several pathways: rsc.org

Through-bond transport: Where charge carriers move along the covalent metal-ligand backbone. This requires good orbital overlap between the metal d-orbitals and the sulfur p-orbitals of the BHT ligand.

Through-space transport: Involving hopping of charge carriers between non-covalently interacting π-conjugated systems, such as stacked benzene (B151609) rings of the BHT ligands.

Hopping transport: A mechanism where charge carriers jump between localized states. This is often thermally activated.

Theoretical studies on materials like Ni-BHT have shown that while electrical conductivity measurements may show thermally activated behavior, thermoelectric analysis can suggest an intrinsic metallic nature. cam.ac.ukresearchgate.net Computational models can also simulate the effect of external stimuli, such as electrolyte gating, which can tune the Fermi level and even switch the majority charge carrier polarity (from p-type to n-type). cam.ac.ukresearchgate.net Understanding these mechanisms is essential for designing BHT-based materials with optimized conductivity and for their integration into electronic devices.

Applications of Benzenehexathiol Derived Materials in Advanced Technologies

Electrocatalysis using Benzenehexathiolate-Based Catalysts

The intrinsic conductivity and high density of active sites in benzenehexathiolate-based metal-organic frameworks (MOFs) make them promising candidates for electrocatalysis. The ability to tune the electronic properties by varying the coordinated metal ion allows for the optimization of catalytic activity for specific reactions.

Hydrogen Evolution Reaction (HER) Performance and Mechanisms

Benzenehexathiolate coordination frameworks have been identified as effective electrocatalysts for the hydrogen evolution reaction (HER), a critical process for sustainable hydrogen fuel production. The catalytic activity of these materials is highly dependent on the constituent metal center. Studies have shown that the electrocatalytic HER activity of benzenehexathiolate (BHT)-based coordination frameworks in acidic solutions follows the order of CoBHT > NiBHT > FeBHT. nih.govrsc.org Notably, CoBHT exhibits one of the lowest overpotentials observed for metal dithiolene-based metal-organic frameworks and coordination polymers, operating at just 185 mV. nih.govrsc.org

The morphology and thickness of the catalyst film also play a crucial role in its performance. For instance, copper (II) benzenehexathiolate (Cu-BHT) has demonstrated good activity and stability for HER in acidic conditions. rsc.orgresearchgate.net By controlling the preparation conditions, different morphologies such as thin films, nanocrystals, and amorphous nanoparticles can be produced. rsc.orgresearchgate.net It was found that the overpotential for HER with Cu-BHT improves from 760 mV for nanocrystalline forms to 450 mV for amorphous nanoparticles at a current density of 10 mA·cm⁻². rsc.orgresearchgate.net This improvement is attributed to the "Cu edge sites" on the nanoparticle surface, which are believed to be important for the catalytic performance. rsc.orgresearchgate.net However, increasing the thickness of films like CoBHT to approximately 1 μm can hinder charge and proton transfer, leading to a decrease in the number of accessible active sites and reduced mechanical stability. nih.govrsc.org

Theoretical calculations, such as Density Functional Theory (DFT), suggest that the in-plane π-d conjugation within metal-benzenehexathiolate (M-BHT) frameworks ensures rapid electron transfer during the electrocatalytic reaction. acs.org First-principles calculations have been used to evaluate the HER activity of various M-BHT frameworks, with Rh-BHT being identified as a particularly promising bifunctional catalyst. acs.org

Table 1: Hydrogen Evolution Reaction (HER) Performance of Benzenehexathiolate-Based Catalysts

| Catalyst | Overpotential (mV) at 10 mA·cm⁻² | Tafel Slope (mV·dec⁻¹) | Conditions |

|---|---|---|---|

| CoBHT | 185 | Not Reported | pH 1.3 aqueous solution |

| NiBHT | >185 | Not Reported | pH 1.3 aqueous solution |

| FeBHT | >185 | Not Reported | pH 1.3 aqueous solution |

| Cu-BHT (nanoparticles) | 450 | ~95 | Acidic solution |

| Cu-BHT (nanocrystals) | 760 | Not Reported | Acidic solution |

| Pt₃(BHT)₂ | -30 (onset potential) | Not Reported | pH 1.3 H₂SO₄ solution |

| Pd₃(BHT)₂ | -80 (onset potential) | Not Reported | pH 1.3 H₂SO₄ solution |

| Ni₃(BHT)₂ | -180 (onset potential) | Not Reported | pH 1.3 H₂SO₄ solution |

Oxygen Evolution Reaction (OER) Studies

The development of efficient catalysts for the oxygen evolution reaction (OER) is crucial for technologies such as water splitting and metal-air batteries. The poor electrical conductivity of many metal-organic frameworks has been a barrier to their application in this field. jlu.edu.cn However, conductive two-dimensional (2D) π-d conjugated MOFs based on benzenehexathiol are emerging as a promising class of materials for OER.

A trimetallic FeCoNi-BHT MOF, synthesized by coordinating cobalt, iron, and nickel ions with this compound ligands, has shown significant OER activity in alkaline media. jlu.edu.cn This material possesses homogeneously dispersed Co-S₄, Fe-S₄, and Ni-S₄ single-atom active sites and a large specific surface area of 267.05 m²g⁻¹. jlu.edu.cn The room temperature conductivity of FeCoNi-BHT is 92 S m⁻¹, indicative of its metallic behavior, which is attributed to its π-d conjugation structure. jlu.edu.cn This conductive MOF exhibits a low overpotential of 266 mV at a current density of 10 mA cm⁻² and a Tafel slope of 58 mV dec⁻¹. jlu.edu.cn Experimental and DFT studies suggest that the synergistic effect of the cobalt, iron, and nickel sites contributes to its notable OER activity. jlu.edu.cn

Theoretical studies have also pointed to Rh-BHT as a potential bifunctional catalyst with a low theoretical OER overpotential of 0.36 V. acs.org

Table 2: Oxygen Evolution Reaction (OER) Performance of Benzenehexathiolate-Based Catalysts

| Catalyst | Overpotential (mV) at 10 mA·cm⁻² | Tafel Slope (mV·dec⁻¹) | Conditions |

|---|---|---|---|

| FeCoNi-BHT | 266 | 58 | Alkaline media |

| Rh-BHT (theoretical) | 360 | Not Reported | Not Applicable |

Carbon Dioxide Reduction Reaction (CO2RR) Electrocatalysis

The electrocatalytic reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a key strategy for mitigating greenhouse gas emissions and promoting a circular carbon economy. Two-dimensional metal-organic framework materials are being explored for this purpose due to their unique electronic structures and abundance of catalytic sites. researchgate.net

Theoretical studies using density functional theory (DFT) have predicted that monolayer cobalt-benzenehexathiol (Co-BHT) is a promising electrocatalyst for the reduction of CO₂ to methane (B114726) (CH₄). researchgate.net The calculations reveal that the optimal reaction pathway on Co-BHT proceeds through several intermediates, with the conversion of *CO to *CHO being the rate-limiting step. researchgate.net The Gibbs free energy change for this step is calculated to be 0.66 eV, which is lower than that of traditional copper-based catalysts. researchgate.net In contrast, for monolayer copper-benzenehexathiol (Cu-BHT), the rate-limiting step is the initial conversion of CO₂ to *COOH, with a higher Gibbs free energy change of 0.76 eV. researchgate.net The superior predicted performance of Co-BHT is attributed to its higher d-band center compared to Cu-BHT, leading to stronger interactions with the reaction intermediates. researchgate.net

Experimentally, a coordination polymer of indium(III) and this compound (In-BHT) has been developed as an electrocatalyst for the reduction of CO₂ to formate (B1220265) (HCOO⁻). ccspublishing.org.cn This material has shown excellent catalytic performance across a wide pH range. ccspublishing.org.cn Interestingly, the catalytic pathway was found to differ between acidic and neutral/alkaline conditions, which is attributed to the influence of the redox non-innocent ligands on the rate-determining step. ccspublishing.org.cn

Molecular Electronics and Conductive Materials

The unique two-dimensional, π-conjugated structure of benzenehexathiolate-based coordination polymers endows them with remarkable electrical properties, making them highly attractive for applications in molecular electronics.

Highly Conductive Thin Films and Nanosheets from Benzenehexathiolate

Coordination nanosheets, which are ultrathin films of 2D metal complex polymers, can be synthesized from this compound and various metal ions. rsc.org These materials can exhibit electrical conductivities ranging from insulating to metallic and even superconducting, depending on the choice of the metal. rsc.org For example, nickel(II) and this compound can form conductive multilayered sheets of Ni₃(BHT)₂ through a liquid-liquid interfacial reaction. researchgate.netrsc.org These conductive nanosheets create π-conjugated systems that extend over the entire sheet, providing pathways for electron transfer. researchgate.net

The synthesis of these materials can be controlled to produce different structures, such as porous Ni₃(BHT)₂ and nonporous Ni₃BHT, by adjusting the ratio of this compound to metal ions. acs.org Thin films of silver benzenehexathiolate (Ag₃BHT₂) have been fabricated with a high electrical conductivity of 363 S cm⁻¹. acs.org Even more impressively, copper benzenehexathiolate (Cu-BHT) thin films have been reported to have an electrical conductivity as high as 1580 S cm⁻¹. dntb.gov.ua Single-layer nanosheets of Ni-benzenehexathiol with a thickness of just 0.6 nm have also been successfully synthesized. researchgate.net

Table 3: Electrical Conductivity of Benzenehexathiolate-Based Thin Films and Nanosheets

| Material | Conductivity (S·cm⁻¹) | Morphology |

|---|---|---|

| Cu-BHT | 1580 | Thin Film |

| Ag₃BHT₂ | 363 | Thin Film |

| FeCoNi-BHT | 9.2 | MOF |

| Cu₃BHT | 1000 (at 300 K) | Single Crystal |

| Cu₃BHT | 10000 (at 2 K) | Single Crystal |

Superconductivity in Benzenehexathiolate Coordination Polymers

One of the most remarkable discoveries in the field of this compound-derived materials is the observation of superconductivity in a copper(II) benzenehexathiolate (Cu-BHT) coordination polymer. ccspublishing.org.cnacs.orgrsc.org This was the first instance of superconductivity being found in this class of materials. ccspublishing.org.cnacs.org Highly crystalline Cu-BHT with a two-dimensional kagome structure exhibits bulk superconductivity at approximately 0.25 K, which has been confirmed by zero resistivity, AC magnetic susceptibility, and specific heat measurements. ccspublishing.org.cnacs.org

Furthermore, another diamagnetic transition has been observed at around 3 K, suggesting the possibility of a second superconducting phase. ccspublishing.org.cnacs.org This second phase may be associated with single or few-layer sheets of Cu-BHT. ccspublishing.org.cnacs.org The atomic structure of Cu₃BHT has been resolved as a quasi-two-dimensional kagome structure with non-van der Waals interlayer Cu-S covalent bonds. This structure leads to intrinsic metallic behavior, with conductivity reaching 10³ S/cm at room temperature and 10⁴ S/cm at 2 K. The superconductivity in Cu₃BHT crystals is attributed to enhanced electron-electron interactions and electron-phonon coupling within this non-van der Waals structure.

Table 4: Superconducting Properties of Copper Benzenehexathiolate (Cu-BHT)

| Property | Value |

|---|---|

| Bulk Superconducting Transition Temperature (Tc) | ~0.25 K |

| Second Diamagnetic Transition Temperature | ~3 K |

Table 5: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 139598 |

| Cobalt | 104735 |

| Nickel | 935 |

| Iron | 23925 |

| Copper | 23978 |

| Rhodium | 23939 |

| Platinum | 23939 |

| Palladium | 23939 |

| Silver | 23954 |

Development of Thermoelectric Materials

This compound-derived materials, specifically metal-organic frameworks (MOFs) incorporating the benzenehexathiolate (BHT) ligand, have emerged as promising candidates for thermoelectric applications. These materials can convert waste heat into electrical energy and vice versa, a property that is quantified by the dimensionless figure of merit, ZT. The efficiency of a thermoelectric material is determined by a combination of high electrical conductivity (σ) and Seebeck coefficient (S), along with low thermal conductivity (κ).

Coordination polymers fabricated from this compound and metal ions such as nickel have demonstrated the potential to create n-type thermoelectric materials. For instance, a two-dimensional (2D) nickel-benzenehexathiol coordination polymer, Ni3(BHT)2, exhibits high electrical conductivity and a significant power factor (S²σ). Researchers have found that the electrical conductivity of these materials can be tuned by controlling the doping level, which in turn is influenced by the amount of coordinated counter-cations like sodium. This control over charge carriers allows for the optimization of the thermoelectric performance.

Studies on Ni3(BHT)2 have shown that it possesses a high electrical conductivity of 1600 S cm⁻¹ and a power factor of 480 µW m⁻¹ K⁻². The layered and porous structure of these BHT-based MOFs contributes to a low thermal conductivity, which is a crucial factor for achieving a high ZT value. The combination of these properties makes benzenehexathiolate-based coordination polymers a significant area of research for developing next-generation thermoelectric materials.

Integration in Flexible and Wearable Electronic Devices

The unique properties of this compound-based materials, particularly their electrical conductivity and structural flexibility, make them suitable for integration into flexible and wearable electronic devices. The development of two-dimensional (2D) conductive metal-organic frameworks using benzenehexathiolate as a ligand has paved the way for their use in flexible electronics.

Materials like Ni3(BHT)2, a nickel-benzenehexathiol coordination polymer, can be processed into thin films. These films exhibit high electrical conductivity and can be bent and flexed without significant loss of performance, a critical requirement for wearable technology. The intrinsic porosity of these materials can also be an advantage, allowing for breathability in wearable sensors or enabling interaction with the environment.

Research has focused on creating composite materials where these conductive MOFs are embedded within flexible polymer matrices. This approach combines the desirable electronic properties of the BHT-based framework with the mechanical robustness and flexibility of the polymer. Such composites are being explored for applications in flexible circuits, wearable antennas, and conformable sensors that can be worn on the skin to monitor physiological signals.

Sensors and Biosensors based on Benzenehexathiolate Frameworks

The high surface area, tunable porosity, and excellent electrical conductivity of benzenehexathiolate-based metal-organic frameworks (MOFs) make them highly effective platforms for the development of advanced sensors and biosensors.

Chemiresistive Sensing Applications

Chemiresistive sensors operate by detecting changes in electrical resistance upon exposure to a target analyte. The 2D structure of MOFs like Cu3(BHT)2 provides a large, accessible surface area for gas molecules to adsorb. This interaction leads to a measurable change in the material's conductivity, forming the basis of the sensing mechanism.

For example, Cu3(BHT)2 has demonstrated high sensitivity and selectivity in detecting ammonia (B1221849) (NH3) at room temperature. The material's porous nature allows for rapid diffusion of gas molecules, leading to quick response and recovery times. Researchers have reported that these sensors can detect ammonia concentrations as low as 500 parts per billion. The sensing performance of these materials can be further enhanced by modifying the metal nodes or the organic ligands to tune the electronic properties and the affinity for specific analytes.

| Material | Target Analyte | Sensitivity | Response Time |

| Cu3(BHT)2 | Ammonia (NH3) | 500 ppb | ~100 seconds |

Biological Sensing Modalities

Benzenehexathiolate frameworks are also being explored for biosensing applications. Their ability to be functionalized with biorecognition elements, such as enzymes or antibodies, allows for the specific detection of biological molecules. The conductive nature of the framework can be harnessed for electrochemical biosensing.

For instance, a biosensor could be constructed by immobilizing an enzyme onto the surface of a BHT-based MOF. The enzymatic reaction with a target biomolecule would produce a signal that can be transduced into a measurable electrical signal by the conductive framework. The high surface area of the MOF allows for a high loading of enzymes, which can amplify the signal and improve the sensitivity of the biosensor. These platforms are being investigated for the detection of various biomarkers, including glucose, cholesterol, and specific DNA sequences.

Energy Storage Applications

The unique electronic and structural properties of this compound-derived materials have positioned them as promising candidates for next-generation energy storage devices.

Electrodes in Metal-Ion Batteries

In the field of metal-ion batteries, particularly sodium-ion batteries (SIBs), materials derived from this compound have shown significant potential as electrode materials. The layered, two-dimensional structure of metal-organic frameworks like Fe-BHT has been identified as a highly effective anode material.

Research has shown that an iron-benzenehexathiol (Fe-BHT) metal-organic framework can deliver a high reversible capacity and excellent rate capability when used as an anode in sodium-ion batteries. The porous structure of the Fe-BHT framework facilitates the diffusion of sodium ions, while the redox-active iron centers and the sulfur atoms in the benzenehexathiolate ligand provide multiple sites for sodium ion storage. This results in a high specific capacity and the ability to charge and discharge at high rates. Furthermore, the material exhibits remarkable long-term cycling stability, maintaining its performance over thousands of cycles.

| Electrode Material | Battery Type | Reversible Capacity | Cycling Stability |

| Fe-BHT MOF | Sodium-Ion Battery | High | Excellent long-term stability |

The performance of these materials is attributed to the synergistic effect of the inorganic metal nodes and the organic ligands, which create a stable and highly conductive framework for efficient ion and electron transport.

Pseudocapacitive Materials

This compound (BHT) is a foundational component in the development of novel pseudocapacitive materials, primarily through its integration into two-dimensional (2D) coordination polymers (CPs). These materials offer a promising pathway for enhancing the energy density of electrochemical capacitors (ECs) by leveraging ion intercalation, a mechanism that provides greater access to the electrochemical surface area without inducing phase transformations in the host material. scispace.comosti.gov

A key example is the non-porous 2D layered coordination polymer, nickel(II) benzenehexathiolate (Ni₃(BHT)). scispace.comosti.gov This material is notable for its ability to intercalate both cations and anions with various charges. scispace.com Research has shown that while anion intercalation occurs in a purely capacitive manner, cation intercalation is pseudocapacitive. scispace.comosti.gov This dual-ion intercalation mechanism is a significant finding, as most materials that support intercalation do so almost exclusively for cations. scispace.com